N-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine
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Overview
Description
“N-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine” is a compound that contains a thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . This compound is part of a class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors .
Synthesis Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . The synthesis of thiadiazole derivatives has been extensively researched, with a focus on creating new potent antibacterial and antifungal agents .Scientific Research Applications
Antifungal Applications
Compounds with structural similarities to N-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine have been synthesized and tested for their antifungal effects against important types of fungi like Aspergillus terreus and Aspergillus niger. These studies suggest that such compounds can be developed into useful antifungal agents, highlighting the potential of similar compounds for treating fungal infections (Jafar et al., 2017).
Antimicrobial Applications
Several benzimidazole derivatives, sharing a heterocyclic backbone with the compound of interest, have been synthesized and evaluated for their antimicrobial activity. This research provides a foundation for developing new antimicrobial agents based on heterocyclic compounds, which could be applied in the fight against resistant bacterial strains (Ansari & Lal, 2009).
Herbicidal Activity
Research into pyrimidine and 1,3,4-thiadiazole ring-containing compounds has shown that some possess moderate to good selective herbicidal activity against certain plants, such as Brassica campestris. These findings suggest the utility of structurally similar compounds in agricultural sciences for weed management (Liu & Shi, 2014).
Antitumor Applications
Investigations into the antitumor activities of compounds featuring pyrrolobenzodiazepines and azetidino-benzodiazepines, which are structurally related to the query compound, have identified them as a potent class of antitumor antibiotics. This highlights the potential research applications of such compounds in cancer therapy (Hemming et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
N-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)azetidin-3-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S2/c20-23(21,11-4-1-3-10-12(11)18-22-17-10)19-7-9(8-19)16-13-14-5-2-6-15-13/h1-6,9H,7-8H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXWPCOSFQSZDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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